N-(3-ethoxy-4-methylphenyl)-2-(1-methylpyrazol-4-yl)acetamide
Description
N-(3-ethoxy-4-methylphenyl)-2-(1-methylpyrazol-4-yl)acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of an ethoxy group, a methyl group, and a pyrazole ring attached to an acetamide backbone
Properties
IUPAC Name |
N-(3-ethoxy-4-methylphenyl)-2-(1-methylpyrazol-4-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2/c1-4-20-14-8-13(6-5-11(14)2)17-15(19)7-12-9-16-18(3)10-12/h5-6,8-10H,4,7H2,1-3H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPKIUIHLUQXRRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)NC(=O)CC2=CN(N=C2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-ethoxy-4-methylphenyl)-2-(1-methylpyrazol-4-yl)acetamide typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 3-ethoxy-4-methylaniline with acetic anhydride to form N-(3-ethoxy-4-methylphenyl)acetamide.
Pyrazole Ring Formation: The intermediate is then reacted with 1-methylpyrazole in the presence of a suitable catalyst, such as a Lewis acid, to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large reactors where the intermediate and final reactions are carried out sequentially.
Continuous Flow Synthesis: Employing continuous flow reactors to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-(3-ethoxy-4-methylphenyl)-2-(1-methylpyrazol-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The ethoxy and methyl groups can be oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-(3-ethoxy-4-methylphenyl)-2-(1-methylpyrazol-4-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-(3-ethoxy-4-methylphenyl)-2-(1-methylpyrazol-4-yl)acetamide exerts its effects involves:
Molecular Targets: Interaction with specific enzymes or receptors in biological systems.
Pathways Involved: Modulation of biochemical pathways, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(3-ethoxyphenyl)-2-(1-methylpyrazol-4-yl)acetamide
- N-(4-methylphenyl)-2-(1-methylpyrazol-4-yl)acetamide
- N-(3-ethoxy-4-methylphenyl)-2-(1-phenylpyrazol-4-yl)acetamide
Uniqueness
N-(3-ethoxy-4-methylphenyl)-2-(1-methylpyrazol-4-yl)acetamide is unique due to the specific combination of the ethoxy and methyl groups on the phenyl ring, along with the presence of the pyrazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
